2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS2/c17-14-6-5-13(22-14)15(21)19-7-9-20(10-8-19)16-18-11-3-1-2-4-12(11)23-16/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSWBTQEYVUUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzo[d]thiazole: This can be synthesized by the cyclization of 2-aminothiophenol with formic acid.
Piperazine Derivative Formation: The benzo[d]thiazole derivative is then reacted with piperazine under reflux conditions.
Thiophene Derivative Addition: Finally, the piperazine derivative is coupled with 5-chlorothiophene-2-carbonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and thiophene rings.
Reduction: Reduced forms of the benzo[d]thiazole and thiophene rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the search results provided do not contain comprehensive data tables or well-documented case studies specifically focusing on the applications of "2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole." However, the available information does offer some insights:
Chemical Identification and Properties
- Chemical Name: this compound .
- CAS Number: 681159-90-0 .
- Molecular Formula: .
- Molecular Weight: 363.8849 g/mol .
- SMILES: .
Related Compounds and Research Areas
- The search results mention various piperidine derivatives and their applications in different fields. Piperidines, including piperidine-4-yl-aminopyrimidine derivatives, have displayed improved activity against wild-type HIV-1 .
- Other research involves synthesizing piperidine derivatives for antimicrobial agents against tomato plant pathogens .
- Triazole compounds have been reviewed for their medicinal drug applications .
- Substituted heterocyclic compounds, including arylene diketone bis(guanylhydrazone)s, have been tested against Trypanosoma brucei infections in mice .
Availability
Mechanism of Action
The mechanism of action of 2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can interact with specific binding sites, while the piperazine ring may enhance the compound’s solubility and bioavailability. The thiophene ring can contribute to the compound’s electronic properties, making it useful in various applications.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Antitumor Activity
Antimicrobial Activity
- Aminoacetylenic derivatives (BZ2, BZ5; ) show potent activity against Candida albicans (MIC = 15.62 µg/mL). Their flexible acetylene linkers and cyclic amines likely improve membrane penetration, whereas the target compound’s rigid chlorothiophene may limit broad-spectrum antimicrobial efficacy .
- 2-[4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ7) inhibits Pseudomonas aeruginosa (MIC = 31.25 µg/mL), suggesting alkyl substituents on piperidine enhance Gram-negative activity .
Anti-HIV Activity
- N-[2-(4-Benzothiazol-2-yl-piperazin-1-yl)-2-oxoethyl]-3-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylthio)propanamide (4l) () inhibits HIV-1 with an IC₅₀ of 2.3 µM, likely through reverse transcriptase binding. The target compound’s chlorothiophene may offer similar electronic properties but requires validation .
Pharmacokinetic Considerations
- 4-Methyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole () has a higher molecular weight (429.5) and steric bulk, which may limit bioavailability compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
